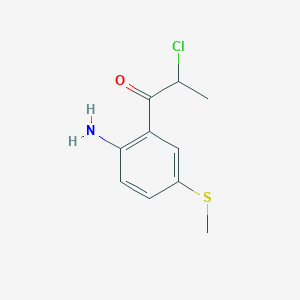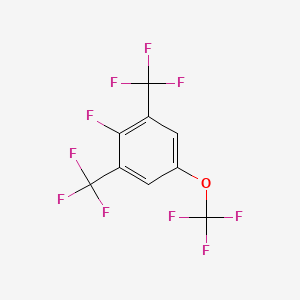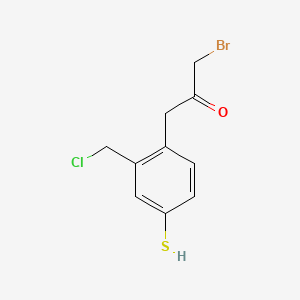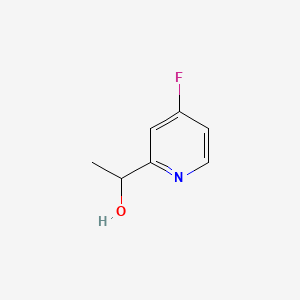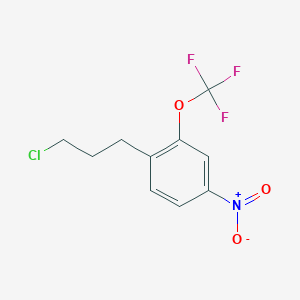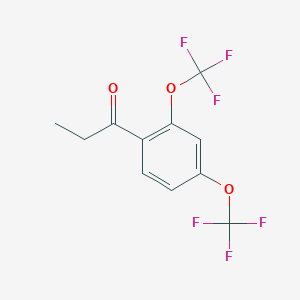
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3. This compound is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone group.
Méthodes De Préparation
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,4-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethoxy groups and the ketone functionality makes it a versatile compound for different transformations.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one has found applications in various scientific research fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: It is employed in the study of biochemical pathways and as a probe in biological assays to investigate enzyme activities and protein interactions.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activities and triggering various biochemical responses.
Comparaison Avec Des Composés Similaires
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)propan-1-one: This compound lacks the trifluoromethoxy groups, resulting in different chemical properties and reactivity.
1-(2,4-Bis(trifluoromethyl)phenyl)propan-1-one: The presence of trifluoromethyl groups instead of trifluoromethoxy groups alters the compound’s electronic and steric characteristics.
1-(2,4-Dimethoxyphenyl)propan-1-one: The replacement of trifluoromethoxy groups with methoxy groups significantly changes the compound’s polarity and reactivity.
The uniqueness of this compound lies in its trifluoromethoxy groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H8F6O3 |
|---|---|
Poids moléculaire |
302.17 g/mol |
Nom IUPAC |
1-[2,4-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |
Clé InChI |
UQNDSXQLGLRDNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


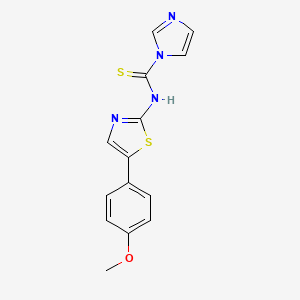

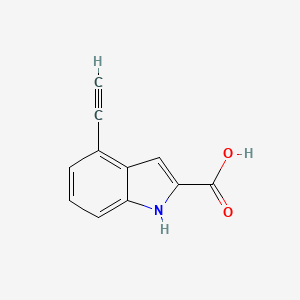
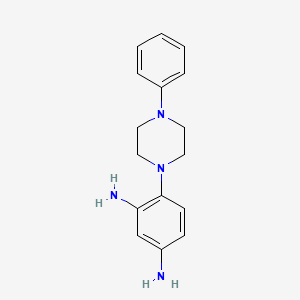
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
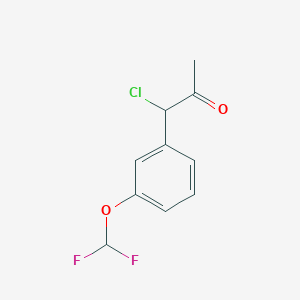
![trans-2,5-Diazabicyclo[4.2.0]octane 2hcl](/img/structure/B14048609.png)

